2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a thiophene ring, a piperidine ring, and a nicotinonitrile moiety
Mechanism of Action
Target of Action
Compounds containing a piperidine moiety are known to interact with a variety of biological targets .
Mode of Action
The presence of a piperidine ring and a thiophene moiety suggests that it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, aromatic stacking interactions, and covalent bonding .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological processes .
Pharmacokinetics
The presence of a piperidine ring and a thiophene moiety could potentially influence its bioavailability and pharmacokinetic properties .
Result of Action
Compounds containing a piperidine moiety are known to exhibit a wide range of biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of the thiophene-3-carbonyl chloride, which is then reacted with piperidine to form the intermediate 1-(thiophene-3-carbonyl)piperidine. This intermediate is further reacted with 2-chloronicotinonitrile under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide.
Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid and 1-benzylpiperidine.
Nicotinonitrile derivatives: Compounds like 2-chloronicotinonitrile and 2-aminonicotinonitrile.
Uniqueness
2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to the combination of its structural features, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[1-(thiophene-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c17-10-12-2-1-6-18-15(12)21-14-3-7-19(8-4-14)16(20)13-5-9-22-11-13/h1-2,5-6,9,11,14H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZVXZAIGAAEOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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